molecular formula C10H14ClN3O B2399307 2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide CAS No. 2411312-09-7

2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide

Cat. No.: B2399307
CAS No.: 2411312-09-7
M. Wt: 227.69
InChI Key: ZQBJBBWQOORNKR-UHFFFAOYSA-N
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Description

2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a chloroacetamide moiety with a tetrahydroimidazo[1,2-a]pyridine ring system, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide typically involves the condensation of 2-chloroacetamide with a suitable precursor of the tetrahydroimidazo[1,2-a]pyridine ring. One common method involves the reaction of 2-chloroacetyl chloride with 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine ring or the acetamide moiety.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide derivative, while oxidation can produce hydroxylated or carbonylated analogs.

Scientific Research Applications

2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The tetrahydroimidazo[1,2-a]pyridine ring system can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-ylmethyl)acetamide: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-5-ylmethyl)acetamide: Contains a pyrazine ring, offering different electronic and steric properties.

Uniqueness

2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide is unique due to its specific combination of a chloroacetamide moiety and a tetrahydroimidazo[1,2-a]pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-6-10(15)13-7-8-2-1-3-9-12-4-5-14(8)9/h4-5,8H,1-3,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBJBBWQOORNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C=CN=C2C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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